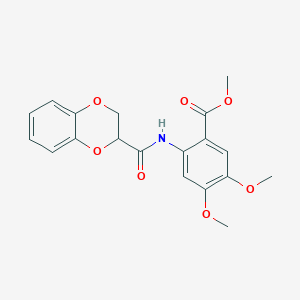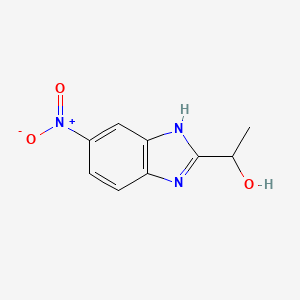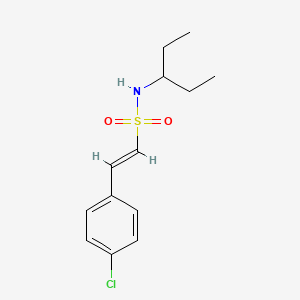
5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate is a complex organic compound characterized by its nitro, phenylsulfanyl, and benzyl groups attached to a 4-methylbenzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-(phenylsulfanyl)benzyl alcohol followed by esterification with 4-methylbenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to maintain the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, sulfuric acid.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Sulfone derivative: Formed by the oxidation of the phenylsulfanyl group.
Substituted benzyl derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The phenylsulfanyl group can also modulate the compound’s interaction with its targets, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)benzyl 4-methylbenzenecarboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitro-2-(phenylsulfanyl)benzyl benzoate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
5-Nitro-2-(phenylsulfanyl)benzyl 4-chlorobenzoate:
Uniqueness
5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate is unique due to the combination of its nitro, phenylsulfanyl, and benzyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
(5-nitro-2-phenylsulfanylphenyl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-15-7-9-16(10-8-15)21(23)26-14-17-13-18(22(24)25)11-12-20(17)27-19-5-3-2-4-6-19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJURESZNUPAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2892628.png)
![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)

![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2892634.png)
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B2892639.png)

![(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B2892643.png)



![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

